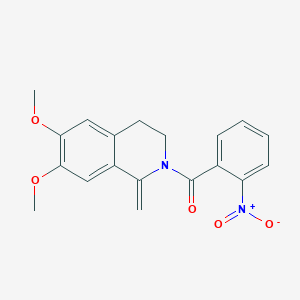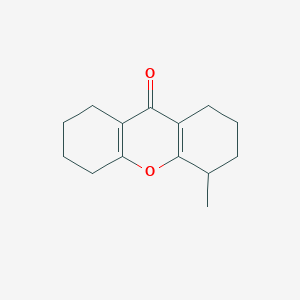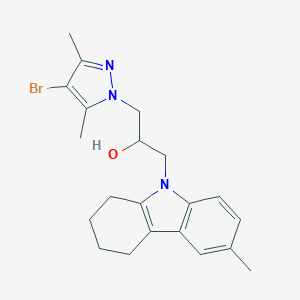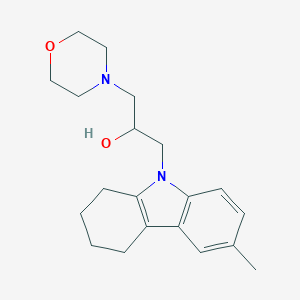![molecular formula C24H21FN4O3 B289228 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as FPQ, is a synthetic compound that belongs to the quinazolinone family. FPQ has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and protein kinase C, which are involved in cell signaling. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its potential as an antipsychotic and anxiolytic agent.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as an antipsychotic and anxiolytic agent. 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments is its high purity and reliability. The synthesis of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been optimized to achieve high yields and purity, making it a reliable compound for scientific research. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, making it a valuable tool for researchers. However, one limitation of using 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. While 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to be relatively safe in vitro, further studies are needed to determine its safety in vivo.
Direcciones Futuras
There are many potential future directions for research on 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as an antipsychotic and anxiolytic agent in animal models. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in humans, particularly in the context of cancer treatment and psychiatric disorders. Finally, future research could investigate the potential of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone as a tool for studying various signaling pathways in cells.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves the reaction of 4-(2-furoyl)-1-piperazine with 4-fluoroaniline, followed by the addition of 2-chloro-3-formylquinazoline. The resulting product is then purified through recrystallization. The synthesis of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been investigated for its potential as an antipsychotic and anxiolytic agent, as it has been shown to modulate the activity of certain neurotransmitters in the brain. 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C24H21FN4O3 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21FN4O3/c25-17-7-9-18(10-8-17)29-22(26-20-5-2-1-4-19(20)23(29)30)16-27-11-13-28(14-12-27)24(31)21-6-3-15-32-21/h1-10,15H,11-14,16H2 |
Clave InChI |
OZRWDIUZWSTUSM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
SMILES canónico |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)

![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)

